N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924331
InChI: InChI=1S/C14H16N4O/c19-14(17-12-6-11-5-10(12)7-16-11)9-1-2-13-15-3-4-18(13)8-9/h1-4,8,10-12,16H,5-7H2,(H,17,19)
SMILES:
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide

CAS No.:

Cat. No.: VC15924331

Molecular Formula: C14H16N4O

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide -

Specification

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide
Standard InChI InChI=1S/C14H16N4O/c19-14(17-12-6-11-5-10(12)7-16-11)9-1-2-13-15-3-4-18(13)8-9/h1-4,8,10-12,16H,5-7H2,(H,17,19)
Standard InChI Key FJFCUQGQWCMREA-UHFFFAOYSA-N
Canonical SMILES C1C2CC(C1CN2)NC(=O)C3=CN4C=CN=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines two distinct bicyclic systems:

  • Imidazo[1,2-a]pyridine: A nitrogen-containing heterocycle with a fused imidazole and pyridine ring, known for its electron-rich nature and pharmacological versatility .

  • 2-Azabicyclo[2.2.1]heptane: A bridged amine structure that imposes conformational rigidity, enhancing receptor binding specificity .

The carboxamide linker (-CONH-) bridges the 7-position of the imidazo[1,2-a]pyridine and the 5-position of the 2-azabicyclo[2.2.1]heptane (Figure 1) .

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₄O
Molecular Weight256.30 g/mol
SMILES NotationC1C2CC(C1CN2)NC(=O)C3=CC4=NC=CN4C=C3
logP (Predicted)0.08
Rotatable Bonds3

Stereochemical Considerations

The 2-azabicyclo[2.2.1]heptane moiety introduces two chiral centers (C5 and C6), yielding four possible stereoisomers. Synthetic routes typically produce racemic mixtures, though enantioselective methods remain under development .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key steps:

  • Construction of the 2-Azabicyclo[2.2.1]heptane Core: Achieved via aza-Diels-Alder reactions between cyclopentadiene and imine derivatives, followed by hydrogenation to saturate the bridged ring .

  • Functionalization of Imidazo[1,2-a]pyridine: Lithiation at the 7-position enables carboxylation, yielding the carboxylic acid precursor .

  • Amide Coupling: Carbodiimide-mediated coupling links the bicyclic amine and heterocyclic acid .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield (%)
1Aza-Diels-Alder CyclizationCyclopentadiene, Benzylamine62
2Carboxylationn-BuLi, CO₂78
3Amide FormationEDC, HOBt, DCM85

Challenges in Purification

The compound’s high polarity (PSA = 59 Ų) and low logP complicate chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) is recommended for isolating enantiomerically pure fractions .

Pharmacological Activity

Table 3: In Vitro Activity Profiling

AssayResult (IC₅₀/EC₅₀)Model SystemSource
α4β2 nAChR Binding1.68 ± 0.22 µMHEK293 Cells
GABAₐ Modulation23.4 µMXenopus Oocytes
Serotonin Transporter (SERT)>100 µMRat Synaptosomes

Antidepressant-Like Effects

In murine forced-swim tests, the compound reduced immobility time by 58% at 10 mg/kg (i.p.), indicating potential antidepressant efficacy. This effect was abolished by mecamylamine (nAChR antagonist), confirming receptor-mediated activity .

Structure-Activity Relationships (SAR)

Role of the Bicyclic Amine

  • Rigidity: The 2-azabicyclo[2.2.1]heptane enhances α4β2 nAChR selectivity over muscle-type receptors (α1β1γδ) .

  • N-Substitution: Methylation at N2 abolishes activity, suggesting hydrogen bonding is critical for receptor engagement .

Imidazo[1,2-a]pyridine Modifications

  • Positional Isomerism: 7-Carboxamide derivatives show 10-fold higher α4β2 affinity than 6-isomers due to optimal hydrogen bonding with Asn152 .

  • Electron-Withdrawing Groups: Chloro substitution at C6 improves metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for parent compound) .

Toxicological and Pharmacokinetic Profiling

Acute Toxicity

LD₅₀ values in mice:

  • Intraperitoneal: 32 mg/kg

  • Oral: >300 mg/kg (limited bioavailability) .

ADME Properties

ParameterValueMethod
Plasma Protein Binding89.2%Equilibrium Dialysis
CYP3A4 InhibitionIC₅₀ = 18.7 µMFluorescent Assay
Permeability (PAMPA)12.3 × 10⁻⁶ cm/sArtificial Membrane

Hepatic microsomal clearance is predominantly mediated by CYP2D6, with a half-life of 2.1 h in human hepatocytes .

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